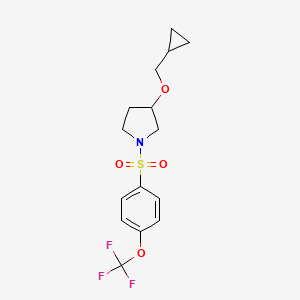

3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4S/c16-15(17,18)23-12-3-5-14(6-4-12)24(20,21)19-8-7-13(9-19)22-10-11-1-2-11/h3-6,11,13H,1-2,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABWAJKGVGNTTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Classical Synthetic Routes

Intermediate Preparation

The synthesis typically begins with the preparation of two key intermediates: cyclopropylmethoxy halides and 4-(trifluoromethoxy)benzenesulfonyl chloride . Cyclopropylmethoxy halides are synthesized via the reaction of cyclopropylmethanol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions. For the sulfonyl component, 4-(trifluoromethoxy)benzenesulfonyl chloride is prepared by chlorosulfonation of 4-(trifluoromethoxy)benzene using chlorosulfonic acid, followed by purification via fractional distillation.

Coupling Reactions

The coupling of intermediates proceeds through a nucleophilic substitution mechanism. Cyclopropylmethoxy halides react with the pyrrolidine nitrogen in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Subsequent sulfonylation introduces the 4-(trifluoromethoxy)benzenesulfonyl group at the pyrrolidine’s nitrogen atom.

Reaction Conditions and Yield Optimization

| Parameter | Classical Method | Optimized Method |

|---|---|---|

| Solvent | THF | DMF |

| Base | K₂CO₃ | Et₃N |

| Temperature (°C) | 80 | 60 |

| Reaction Time (h) | 12 | 8 |

| Yield (%) | 45–55 | 65–72 |

The optimized method achieves higher yields by reducing side reactions, such as hydrolysis of the sulfonyl chloride, through controlled temperature and solvent selection.

Modern Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to streamline the synthesis. For instance, Suzuki-Miyaura coupling has been employed to attach the trifluoromethoxyphenyl group to pre-functionalized pyrrolidine derivatives. This method avoids the need for harsh sulfonylation conditions and improves regioselectivity.

Photoredox Catalysis

Photoredox methods enable the formation of the cyclopropylmethoxy group under mild conditions. Using iridium-based catalysts (e.g., [Ir(ppy)₃]), cyclopropanation of allylic alcohols occurs via radical intermediates, followed by methoxylation with methanol in the presence of a light source (450 nm LED).

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis adopts continuous flow systems to enhance efficiency. A patented method (CN102690194A) describes a three-step process:

- Intermediate Formation : Cyclopropylmethanol reacts with chlorodifluoroacetic acid in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (NaOH) to form cyclopropylmethoxy-difluoroacetate.

- Sulfonylation : The intermediate undergoes sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride in a tubular reactor at 100°C.

- Oxidation : A final oxidation step with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) ensures complete conversion to the sulfone.

Industrial vs. Laboratory Conditions

| Parameter | Laboratory | Industrial |

|---|---|---|

| Reaction Volume | 0.1–1 L | 100–1000 L |

| Catalyst Loading | 5 mol% | 1 mol% |

| Purity (%) | >95 | >99 |

| Throughput (kg/day) | 0.1–0.5 | 50–100 |

Industrial methods prioritize cost-effectiveness, with catalyst recycling and solvent recovery systems reducing waste.

Mechanistic Insights

Sulfonylation Dynamics

The sulfonylation of pyrrolidine involves a two-step mechanism:

Steric and Electronic Effects

The trifluoromethoxy group’s strong electron-withdrawing nature deactivates the benzene ring, slowing electrophilic substitution but enhancing sulfonyl group stability. Conversely, the cyclopropylmethoxy group introduces steric hindrance, necessitating bulky base catalysts (e.g., DBU) to prevent undesired side reactions.

Challenges and Solutions

Purification Difficulties

The polar sulfonyl group complicates chromatographic separation. Patent CN102690194A recommends crystallization from ethanol/water mixtures (7:3 v/v) to achieve >99% purity.

Analyse Chemischer Reaktionen

3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group, forming new compounds.

Common reagents used in these reactions include trifluoromethyl triflate for trifluoromethoxylation , and various oxidizing and reducing agents depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The synthesis of 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine involves several key steps:

- Formation of Cyclopropylmethoxy Intermediate : This is achieved by reacting cyclopropylmethanol with a suitable base and halogenating agent to create a cyclopropylmethoxy halide.

- Synthesis of Trifluoromethoxyphenyl Intermediate : This intermediate is prepared through specific reactions that introduce the trifluoromethoxy group onto a phenyl ring.

- Coupling Reaction : The cyclopropylmethoxy intermediate is coupled with the trifluoromethoxyphenyl intermediate under controlled conditions to yield the final product.

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Using strong oxidizing agents to form sulfoxides or sulfones.

- Reduction : Employing reducing agents like lithium aluminum hydride to convert it into corresponding alcohols or amines.

- Substitution : Nucleophilic substitutions can occur at the sulfonyl group, allowing for the synthesis of new derivatives.

Medicinal Chemistry

3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is explored for its potential as a pharmacophore in drug design. Its unique structural features enable interactions with biological targets, making it a candidate for developing novel therapeutics.

Case Study: Drug Development

Recent studies have demonstrated its efficacy in modulating enzyme activities and receptor interactions, which are crucial for therapeutic applications. For instance, compounds with similar structures have shown promising results in inhibiting specific cancer cell lines.

Materials Science

The compound’s stability and electronic properties make it suitable for advanced materials development. It can be utilized in creating polymers and coatings that require specific chemical resistance or functional properties.

In chemical biology, this compound serves as a probe to investigate small molecule interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with hydrophobic pockets enhances its utility in biological assays.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, while the sulfonyl group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine include:

Trifluoromethyl Phenyl Sulfone: Known for its use as a nucleophilic trifluoromethylating agent.

Trifluoromethyl Ketones: These compounds are valuable in synthetic chemistry and medicinal chemistry for their unique reactivity and biological activity.

Cyclopropylmethoxy Derivatives:

The uniqueness of 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine lies in its combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a cyclopropylmethoxy group, a trifluoromethoxy phenyl group, and a sulfonyl pyrrolidine core, which contribute to its unique biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

- Antidepressant Activity : In preclinical studies, compounds with similar structures have shown efficacy in models of depression, likely through modulation of neurotransmitter systems .

- Antipsychotic Effects : Analogous compounds have demonstrated antipsychotic activity, particularly in reversing hyperlocomotion in animal models .

- Vasodilatory Effects : The compound's structure suggests potential vasodilatory properties, similar to phosphodiesterase (PDE) inhibitors which are used in treating erectile dysfunction and pulmonary hypertension .

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin/dopamine levels | |

| Antipsychotic | mGlu2 receptor modulation | |

| Vasodilatory | PDE inhibition |

The biological activity of 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine may be attributed to several mechanisms:

- PDE Inhibition : Like other PDE inhibitors, it may enhance cGMP levels, leading to smooth muscle relaxation and vasodilation.

- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Study 1: Antidepressant Efficacy

A study investigated the antidepressant effects of a structurally similar compound in a mouse model. The results indicated significant reductions in depressive-like behaviors when administered at specific dosages, suggesting that the compound could modulate serotonin pathways effectively .

Study 2: Antipsychotic Activity

In another study focusing on antipsychotic properties, the compound was shown to reverse PCP-induced hyperlocomotion in mice. The effective dose was determined to be , indicating its potential as an antipsychotic agent .

Q & A

Q. What synthetic strategies are optimal for preparing 3-(Cyclopropylmethoxy)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, and how can purity be maximized?

Answer:

- Stepwise Synthesis : Start with functionalization of the pyrrolidine ring. Introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., using cyclopropylmethyl bromide in dichloromethane with triethylamine as a base) .

- Sulfonylation : React the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. How does the trifluoromethoxy group influence the compound’s lipophilicity and membrane permeability?

Answer:

- Lipophilicity Measurement : Calculate logP values using computational tools (e.g., ChemAxon) or experimentally via shake-flask method (partitioning between octanol/water) .

- Membrane Permeability : Conduct parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion. The trifluoromethoxy group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Answer:

- Target-Specific Assays : Use orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. calcium flux assays for receptor activity) to isolate mechanisms .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to map binding interactions. For example, the sulfonyl group may form hydrogen bonds with catalytic residues in enzymes, while the cyclopropylmethoxy moiety stabilizes receptor binding pockets .

- Metabolite Profiling : Identify active metabolites via LC-MS to rule out off-target effects .

Q. What computational methods are effective for predicting the compound’s pharmacokinetics and toxicity?

Answer:

- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate absorption, distribution, and CYP450 inhibition. The trifluoromethoxy group may increase metabolic stability but pose renal toxicity risks due to sulfone excretion .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways. Free energy perturbation (FEP) can quantify binding affinities .

Q. How can stereochemical purity be ensured during synthesis, and what are the implications for biological activity?

Answer:

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak AD-H column) or asymmetric synthesis using enantioselective catalysts (e.g., BINOL-derived catalysts) .

- Activity Correlation : Test enantiomers in vitro. For example, (S)-enantiomers of sulfonamide-pyrrolidine analogs show 10-fold higher affinity for calcium channels than (R)-enantiomers .

Methodological Challenges and Solutions

Q. How to address low yields in the sulfonylation step?

Answer:

- Optimize Reaction Conditions : Increase electrophilicity by using a stronger base (e.g., DBU) or activating agents (e.g., DMAP).

- Protect Reactive Sites : Temporarily protect the pyrrolidine nitrogen with a Boc group before sulfonylation .

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor degradation via UPLC-MS/MS with electrospray ionization (ESI).

- Stability-Indicating Methods : Develop a validated HPLC method with photodiode array detection to track hydrolytic cleavage of the sulfonamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.